![molecular formula C15H16N2O3 B2387622 Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate CAS No. 2411317-62-7](/img/structure/B2387622.png)
Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate” is an organic compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications . For instance, ethyl 3-formyl-1H-indole-2-carboxylate has been used as a starting point for the synthesis of various aplysinopsin and β-carboline thiohydantoin analogues .Molecular Structure Analysis
The molecular structure of “this compound” can be understood by considering its IUPAC name. The “indole” part of the name indicates the presence of a benzopyrrole nucleus . The “ethyl” and “prop-2-enoylamino” parts suggest the presence of ethyl and prop-2-enoylamino groups respectively .Future Directions
The future directions for the study of “Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate” could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the diverse biological activities of indole derivatives , there is potential for the development of new therapeutic possibilities.
properties
IUPAC Name |
ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-13(18)16-9-11-10-7-5-6-8-12(10)17-14(11)15(19)20-4-2/h3,5-8,17H,1,4,9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBZUGMXKDQIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)
![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
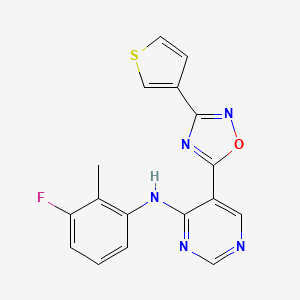
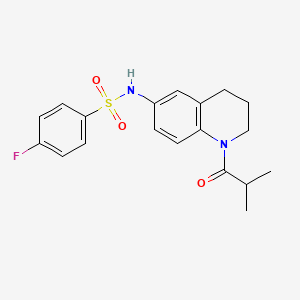
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
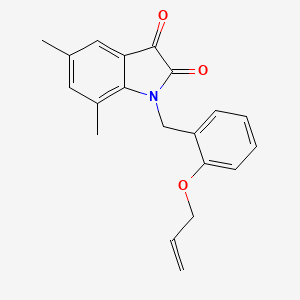
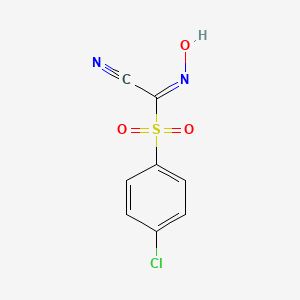
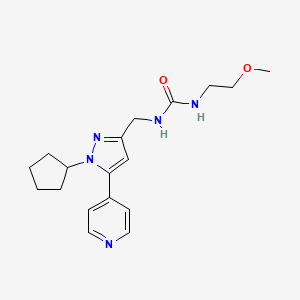
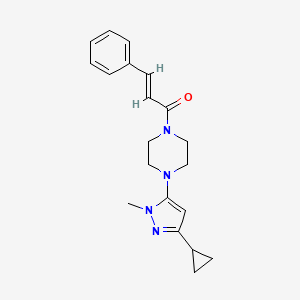

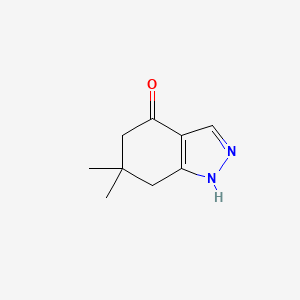
![2,5-Dimethyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2387559.png)
